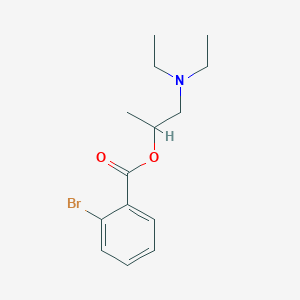
1-(Diethylamino)propan-2-yl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)propan-2-yl 2-bromobenzoate, also known as DEET, is an insect repellent that has been widely used for over 70 years. It is the most effective and commonly used insect repellent, providing protection against a wide range of insects such as mosquitoes, ticks, and fleas.
Mécanisme D'action
1-(Diethylamino)propan-2-yl 2-bromobenzoate works by interfering with the insect's ability to detect human scent. It does this by blocking the receptors in the insect's antennae that detect human odor, making the insect unable to locate its prey. This compound also has a repellent effect on insects, causing them to avoid contact with the treated skin.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity level in humans and animals. It is metabolized in the liver and excreted in the urine. This compound has also been shown to have a low absorption rate through the skin, making it safe for topical use. However, some studies have suggested that this compound may have a negative effect on the central nervous system, although these findings are still inconclusive.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diethylamino)propan-2-yl 2-bromobenzoate is widely used in laboratory experiments due to its effectiveness as an insect repellent. It is also easy to obtain and relatively inexpensive. However, this compound has some limitations in laboratory experiments, such as its potential to interfere with other chemical reactions and its potential to cause harm to the environment.
Orientations Futures
There are several potential future directions for 1-(Diethylamino)propan-2-yl 2-bromobenzoate research. One direction is to develop new insect repellents that are more effective and have fewer side effects. Another direction is to study the potential long-term effects of this compound exposure on human health and the environment. Additionally, research could be conducted to determine the optimal concentration of this compound for use in insect repellent products.
Méthodes De Synthèse
The synthesis of 1-(Diethylamino)propan-2-yl 2-bromobenzoate involves the reaction between 2-bromobenzoic acid and diethylamino-1-propanol in the presence of a base such as sodium hydroxide. This reaction forms this compound as a white crystalline powder.
Applications De Recherche Scientifique
1-(Diethylamino)propan-2-yl 2-bromobenzoate has been extensively studied for its insect repellent properties. It has been used in various scientific research studies to determine its effectiveness against different types of insects and in different environments. This compound has also been studied for its safety and toxicity, as well as its potential to cause harm to the environment.
Propriétés
Formule moléculaire |
C14H20BrNO2 |
|---|---|
Poids moléculaire |
314.22 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)10-11(3)18-14(17)12-8-6-7-9-13(12)15/h6-9,11H,4-5,10H2,1-3H3 |
Clé InChI |
IFQMPBHWWXUCSO-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
SMILES canonique |
CCN(CC)CC(C)OC(=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)

![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)
![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)
![3-Benzyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294830.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
